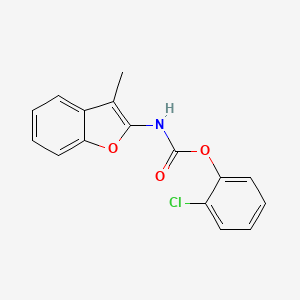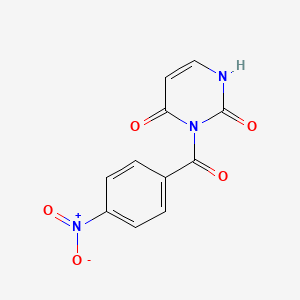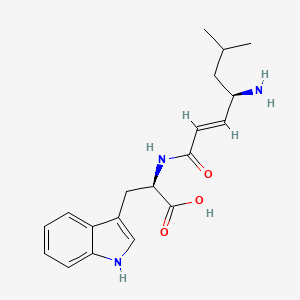
4,4'-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) is a complex organic compound characterized by the presence of a quinoxaline core linked to two N-phenylbenzamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an ortho-diamine with a dialdehyde. Commonly used ortho-diamines include 1,2-diaminobenzene, and dialdehydes such as glyoxal or benzil.
Attachment of N-phenylbenzamide Groups: The quinoxaline core is then reacted with N-phenylbenzamide under suitable conditions to form the final compound. This step often involves the use of coupling reagents and catalysts to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as controlled temperature, pressure, and the use of efficient catalysts.
化学反应分析
Types of Reactions
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core or the N-phenylbenzamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the quinoxaline ring or the benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives.
科学研究应用
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical cellular functions, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
4,4’-(Quinoxaline-2,3-diyl)diphenol: Similar in structure but with hydroxyl groups instead of N-phenylbenzamide groups.
4,4’-(Quinoxaline-2,3-diyl)bis(benzoic acid): Contains carboxylic acid groups instead of amide groups.
4,4’-(Quinoxaline-2,3-diyl)bis(N-methylbenzamide): Features N-methyl groups on the benzamide moieties.
Uniqueness
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) is unique due to its specific combination of the quinoxaline core and N-phenylbenzamide groups, which confer distinct electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and as a potential therapeutic agent.
属性
CAS 编号 |
63082-83-7 |
|---|---|
分子式 |
C34H24N4O2 |
分子量 |
520.6 g/mol |
IUPAC 名称 |
N-phenyl-4-[3-[4-(phenylcarbamoyl)phenyl]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C34H24N4O2/c39-33(35-27-9-3-1-4-10-27)25-19-15-23(16-20-25)31-32(38-30-14-8-7-13-29(30)37-31)24-17-21-26(22-18-24)34(40)36-28-11-5-2-6-12-28/h1-22H,(H,35,39)(H,36,40) |
InChI 键 |
VRQVTTZDJFNZBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)NC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
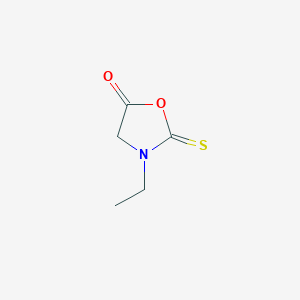
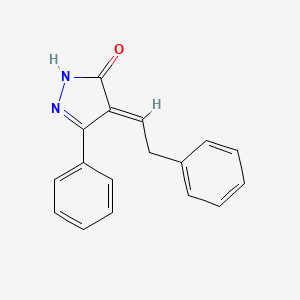
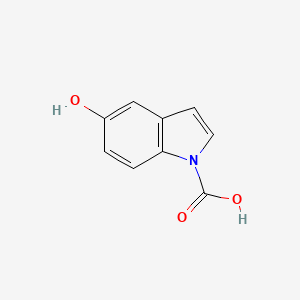
![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
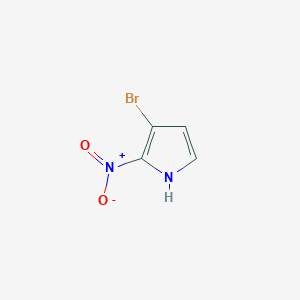

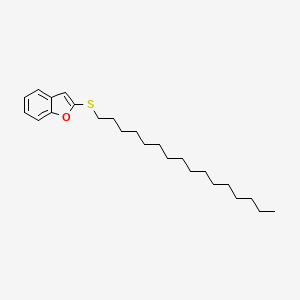
![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
